molecular formula C24H25ClFN5O2 B12423001 Dacomitinib-d3

Dacomitinib-d3

Cat. No.: B12423001
M. Wt: 473.0 g/mol
InChI Key: LVXJQMNHJWSHET-KWUDEMAWSA-N
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Description

Dacomitinib-d3 is a deuterated form of dacomitinib, a second-generation, irreversible tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. The deuterated form, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dacomitinib-d3 involves several key steps:

    Methoxylation Reaction: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine undergoes methoxylation in an alkali/methanol system to produce N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolinamine-4-amine.

    Reduction Reaction: The methoxylated compound is then reduced using hydrazine hydrate to yield N-(3-chloro-4-fluorophenyl)-7-methoxyl-6-aminoquinazoline-4-amine.

    Condensation Reaction: This intermediate is then condensed with (2E)-4-(1-piperidyl)-2-butenoic acid hydrochloride in an N-methylpyrrolidone solvent to form the crude product.

    Recrystallization: The crude product is refined in an ethanol-water solution to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of readily available and safe raw materials, high overall yield, and high purity of the final product. The process is designed to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Dacomitinib-d3 undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrazine hydrate is commonly used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Dacomitinib-d3 has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of deuteration on pharmacokinetics and pharmacodynamics.

    Biology: It is used in cellular and molecular biology studies to understand the mechanisms of EGFR inhibition.

    Medicine: It is primarily used in clinical research for the treatment of NSCLC with specific EGFR mutations.

    Industry: It is used in the pharmaceutical industry for the development of new cancer therapies.

Mechanism of Action

Dacomitinib-d3 exerts its effects by irreversibly inhibiting the activity of the human epidermal growth factor receptor (EGFR) family, including EGFR/HER1, HER2, and HER4. It binds covalently to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent downstream signaling. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A first-generation EGFR tyrosine kinase inhibitor.

    Erlotinib: Another first-generation EGFR tyrosine kinase inhibitor.

    Osimertinib: A third-generation EGFR tyrosine kinase inhibitor.

Uniqueness

Dacomitinib-d3 is unique due to its irreversible binding to the EGFR family and its improved pharmacokinetic properties due to deuteration. Compared to first-generation inhibitors like gefitinib and erlotinib, this compound has a broader activity against HER family members and a longer duration of action. Compared to third-generation inhibitors like osimertinib, this compound offers a different mechanism of resistance management .

Properties

Molecular Formula

C24H25ClFN5O2

Molecular Weight

473.0 g/mol

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-(trideuteriomethoxy)quinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide

InChI

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i1D3

InChI Key

LVXJQMNHJWSHET-KWUDEMAWSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4

Origin of Product

United States

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